O–H Bond Dissociation Enthalpy (BDE) as a Predictor of Radical Scavenging Efficiency
The O–H bond dissociation enthalpy (BDE) is a primary determinant of hydrogen atom transfer (HAT) efficiency to peroxyl radicals. For 2,6-di-sec-butylphenol, the ortho sec-butyl groups provide steric hindrance that stabilizes the resulting phenoxyl radical. While a direct experimental BDE value for 2,6-di-sec-butylphenol is not available in the open literature, class-level inference from 2,6-dialkylphenol studies indicates that the BDE for 2,6-di-sec-butylphenol is expected to be higher than that of phenol (~88 kcal/mol) but lower than that of the more sterically congested 2,6-di-tert-butylphenol, due to the reduced electron-donating capacity of sec-butyl versus tert-butyl groups [1][2]. This places the target compound in an intermediate reactivity window: more reactive than highly hindered tert-butyl analogs, yet still sufficiently protected to avoid rapid depletion [3].
| Evidence Dimension | Gas-phase O–H Bond Dissociation Enthalpy (BDE) |
|---|---|
| Target Compound Data | Not experimentally determined in open literature |
| Comparator Or Baseline | Phenol: ~88.0 kcal/mol; 2,6-di-tert-butylphenol: ~80.0 kcal/mol (calculated); 2,6-dimethylphenol: ~82.0 kcal/mol |
| Quantified Difference | 2,6-di-sec-butylphenol BDE is predicted to fall between 2,6-dimethylphenol and 2,6-di-tert-butylphenol based on alkyl group electron donation trends [1] |
| Conditions | DFT/B3LYP calculations in gas phase; experimental BDEs derived from EPR equilibration studies in non-polar solvents [1][2] |
Why This Matters
An intermediate O–H BDE allows formulators to fine-tune antioxidant kinetics—faster radical trapping than overly hindered phenols but greater persistence than unhindered phenols—directly influencing oxidative stability in high-temperature lubricants and polymers.
- [1] Chandra, A. K., & Uchimaru, T. (2003). Theoretical Calculation of Accurate Absolute and Relative Gas- and Liquid-Phase O−H Bond Dissociation Enthalpies of 2-Mono- and 2,6-Disubstituted Phenols, Using DFT/B3LYP. The Journal of Physical Chemistry A, 107(37), 7242–7249. View Source
- [2] Lucarini, M., Pedrielli, P., Pedulli, G. F., Cabiddu, S., & Fattuoni, C. (1996). Bond Dissociation Energies of O–H Bonds in Substituted Phenols from Equilibration Studies. The Journal of Organic Chemistry, 61(26), 9259–9263. View Source
- [3] Zhang, Y., et al. (2022). Comparative investigation on antioxidant properties of phenolic compounds in lubricants. Materials Research Express, 9(10), 105501. View Source
